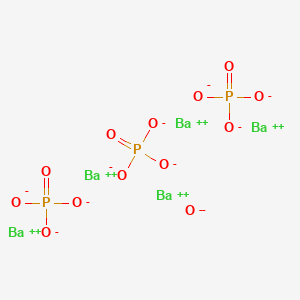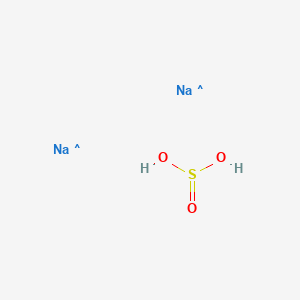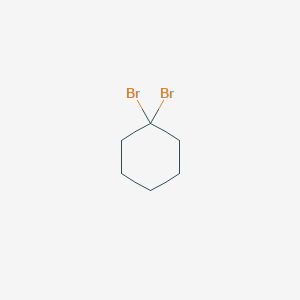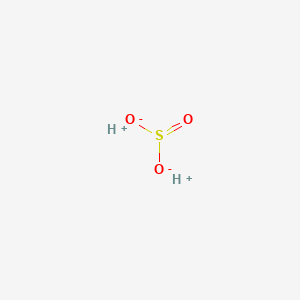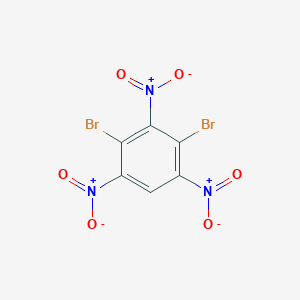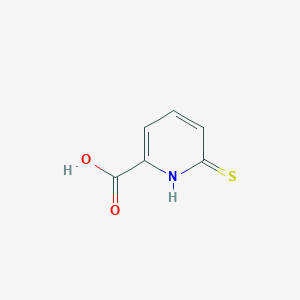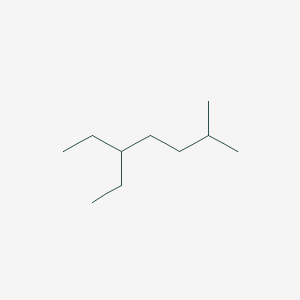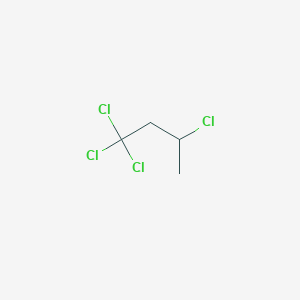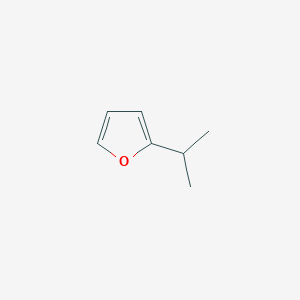
2,7-Dibromo-9-fluorenone
Vue d'ensemble
Description
2,7-Dibromo-9-fluorenone is a 9,9 substituted poly(2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone . It is a halogenated polycyclic aromatic compound .
Synthesis Analysis
2,7-Dibromo-9-fluorenone is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . It is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .Molecular Structure Analysis
The molecular formula of 2,7-Dibromo-9-fluorenone is C13H6Br2O . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2,7-Dibromo-9-fluorenone is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . It is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .Physical And Chemical Properties Analysis
2,7-Dibromo-9-fluorenone has a density of 1.9±0.1 g/cm3, a boiling point of 451.4±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Polymers
2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
Organic Light Emitting Devices (OLEDs)
This compound serves as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .
Synthesis of Fluorenols
2,7-Dibromo-9-fluorenone is used in the synthesis of 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol .
Synthesis of Spirobifluorene-based Small Molecules
2,7-Dibromo-9,9′-spirobifluorene can be used in the preparation of 9,9′-spirobifluorene-based small molecules, which can further be utilized as host materials in organic light emitting diodes (OLEDs) .
Vapor Pressure Measurement
2,7-Dibromofluorene, a halogenated polycyclic aromatic compound related to 2,7-Dibromo-9-fluorenone, has been studied for its vapor pressure using the Knudsen effusion method .
Synthesis of Conjugated Polymers
2,7-Dibromofluorene is also used in the synthesis of conjugated polymers, such as poly [9,9?-bis (6??-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-] .
Mécanisme D'action
Target of Action
It is known that this compound is used as a precursor in the synthesis of various organic compounds .
Mode of Action
The mode of action of 2,7-Dibromo-9-fluorenone involves its use as a building block in the synthesis of other organic compounds. For instance, it is used in the preparation of 2,7-poly(spiro[4’,4’-dioctyl-2’,6’-dioxocyclohexane-1’,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
Pharmacokinetics
Its solubility in common organic solvents such as ether, chloroform, and methanol, and its insolubility in water , suggest that its bioavailability may be influenced by these properties.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,7-Dibromo-9-fluorenone include temperature, pH, and the presence of other chemicals. For instance, its melting point is 203-205 °C (lit.) , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Additionally, its solubility properties suggest that it may be more stable and effective in organic environments compared to aqueous ones .
Safety and Hazards
Orientations Futures
2,7-Dibromo-9-fluorenone has potential applications in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It is also used as a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .
Relevant Papers The relevant papers retrieved indicate that 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorenone]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) . It is also used in the development of organic electronic devices .
Propriétés
IUPAC Name |
2,7-dibromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRCRZFJOXQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293558 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-fluorenone | |
CAS RN |
14348-75-5 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14348-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,7-Dibromo-9-fluorenone a desirable building block for polymers?
A1: The bromine atoms present in 2,7-Dibromo-9-fluorenone provide reactive sites for various chemical transformations, making it an ideal precursor for polymerization reactions. For instance, it can undergo Suzuki coupling reactions with boronic acids or esters to generate polyfluorene derivatives. [, , , ] These polyfluorenes often exhibit desirable properties such as high fluorescence quantum yields, good thermal stability, and excellent charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [, , , ]
Q2: How does the incorporation of 2,7-Dibromo-9-fluorenone into porous polymers influence their properties?
A2: Researchers have successfully incorporated 2,7-Dibromo-9-fluorenone into porous polymers using the Heck reaction with octavinylsilsequioxane. [] Interestingly, the resulting polymers exhibited enhanced carbon dioxide uptake compared to their non-functionalized counterparts. This enhanced CO2 adsorption was attributed to the presence of free ketone moieties within the polymer structure derived from 2,7-Dibromo-9-fluorenone. Further post-functionalization of these ketone groups into amine functionalities led to even higher CO2 uptake, highlighting the potential of these materials in CO2 capture and storage applications. []
Q3: Can the structure of 2,7-Dibromo-9-fluorenone be further modified for specific applications?
A3: Yes, researchers have successfully modified the structure of 2,7-Dibromo-9-fluorenone to achieve specific properties. For example, one study involved converting 2,7-Dibromo-9-fluorenone into a ketal derivative by reacting it with 2,2-dioctyl-1,3-propanediol. [] This ketal derivative served as a precursor for the synthesis of 2,7-Poly(9-fluorenone) through a deprotection step. This approach highlights how modifications to the 2,7-Dibromo-9-fluorenone structure can be used to access a wider range of polymeric materials. []
Q4: What spectroscopic techniques are typically used to characterize 2,7-Dibromo-9-fluorenone and its derivatives?
A4: Several spectroscopic techniques are commonly employed to characterize 2,7-Dibromo-9-fluorenone and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for structural elucidation, providing information about the number, type, and connectivity of atoms within the molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic carbonyl stretching frequency of the ketone group in 2,7-Dibromo-9-fluorenone. []
- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for studying the optical properties of 2,7-Dibromo-9-fluorenone derivatives, especially those designed for light-emitting applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



